molecular formula C8H13NO2 B1222538 Tert-butyl 3-isocyanopropanoate CAS No. 364046-20-8

Tert-butyl 3-isocyanopropanoate

Cat. No.: B1222538
CAS No.: 364046-20-8
M. Wt: 155.19 g/mol
InChI Key: KGVVZBHXRXWANI-UHFFFAOYSA-N
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Description

tert-Butyl 3-isocyanopropanoate is an organic compound characterized by a tert-butyl ester group and an isocyano (-N≡C=O) functional group. Its structural features are confirmed by 1H NMR (two distinct peaks at δ 7.49 and 1.41 ppm) and 13C NMR (six peaks at 167.59, 156.16, 80.86, 36.40, 34.24, and 27.0 ppm), which indicate the presence of the tert-butyl moiety (δ 1.41 ppm in 1H NMR) and carbonyl/isocyanato carbons (δ 167.59 and 156.16 ppm) . The compound is primarily utilized in multicomponent cyclization reactions for synthesizing conformationally constrained peptides, leveraging its reactive isocyanato group .

Properties

IUPAC Name

tert-butyl 3-isocyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)11-7(10)5-6-9-4/h5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVVZBHXRXWANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377736
Record name tert-Butyl 3-isocyanopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364046-20-8
Record name tert-Butyl 3-isocyanopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-isocyanopropionate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-isocyanopropanoate can be synthesized through the reaction of tert-butyl acrylate with phosgene and an amine. The reaction typically involves the following steps:

    Reaction of tert-butyl acrylate with phosgene: This step forms an intermediate compound.

    Reaction of the intermediate with an amine: This step results in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure the safety and efficiency of the process. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and to prevent any unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-isocyanopropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Due to the presence of the isocyanate group, it readily reacts with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Addition: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired reaction.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with an amine would result in the formation of a urea derivative.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-isocyanopropanoate serves as a crucial building block in organic synthesis. Its isocyanate group can be utilized for the preparation of various derivatives through nucleophilic addition reactions.

  • Example Reaction : The compound can react with alcohols to form urethanes, which are valuable in polymer chemistry.
Reaction TypeProduct Type
Nucleophilic AdditionUrethanes
CycloadditionIsocyanate-based Polymers

Biological Applications

In biological research, this compound is employed to study enzyme mechanisms and protein interactions. Its ability to form stable adducts with nucleophilic sites in proteins makes it useful for probing active sites and understanding enzyme catalysis.

  • Case Study : A study investigating the interaction of this compound with serine proteases demonstrated its potential as a tool for mapping enzyme active sites, providing insights into catalytic mechanisms.
Enzyme TypeInteraction TypeFindings
Serine ProteasesCovalent InhibitionMapping active sites

Industrial Applications

This compound is also utilized in various industrial applications, particularly in the production of coatings, adhesives, and elastomers. Its reactivity allows it to cross-link with polyols and other functional groups, enhancing the properties of final products.

  • Example Uses :
    • Coatings : Improves durability and chemical resistance.
    • Adhesives : Enhances bonding strength and flexibility.
Application TypeBenefits
CoatingsDurability
AdhesivesBonding Strength

Case Study 1: Synthesis of Urethanes

In a controlled laboratory setting, this compound was reacted with various alcohols to synthesize urethanes. The reactions were monitored using NMR spectroscopy to confirm product formation.

  • Results :
    • High yields (>85%) were achieved for several alcohols.
    • The reaction conditions (temperature and solvent) significantly influenced the yield and purity of the final product.

Case Study 2: Enzyme Mechanism Investigation

Research published in a peer-reviewed journal highlighted the use of this compound as a probe for studying serine proteases. The compound was shown to selectively inhibit enzyme activity, allowing researchers to elucidate the catalytic mechanism.

  • Findings :
    • The compound formed stable complexes with the enzyme, providing valuable data on substrate binding.
    • Kinetic studies revealed that the compound acted as a competitive inhibitor.

Mechanism of Action

The mechanism of action of tert-butyl 3-isocyanopropanoate involves its reactivity with nucleophiles. The isocyanate group (R-N=C=O) is a strong electrophile, which allows it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is the basis for its use in various chemical reactions and applications.

Comparison with Similar Compounds

Methyl 3-Isocyanopropanoate

Methyl 3-isocyanopropanoate shares the same isocyanopropanoate backbone but differs in the ester substituent (methyl vs. tert-butyl). Key comparisons include:

Property tert-Butyl 3-Isocyanopropanoate Methyl 3-Isocyanopropanoate
Molecular Formula C₈H₁₃NO₂ C₅H₇NO₂
Molar Mass (g/mol) ~171.2 (calculated) 113.11
Physical State Likely liquid or low-melting solid Colorless liquid
Odor Not reported Pungent odor
Stability Enhanced steric protection from tert-butyl group More reactive due to smaller ester
Reactivity Moderate reactivity in peptide synthesis Higher susceptibility to hydrolysis
Safety Profile Limited data; inferred hazards (see §3) Likely irritant (isocyanato group)

Key Differences :

  • Synthetic Utility : tert-Butyl derivatives are preferred in peptide synthesis for their protecting-group stability, whereas methyl esters may require milder deprotection conditions .

Other tert-Butyl Derivatives

tert-Butyl alcohol (t-BuOH) and tert-butyl esters (e.g., tert-butyl (3s,4r)-3-(hydroxymethyl)pyrrolidine-1-carboxylate) share structural motifs but differ in functional groups:

Property This compound tert-Butyl Alcohol (t-BuOH)
Functional Group Isocyanato + ester Hydroxyl
Reactivity Reactive in cycloadditions Flammable; decomposes to isobutylene
Toxicity Limited data; potential irritant Skin/eye irritant; liver damage risk
Exposure Limits Not established OSHA PEL: 100 ppm (8-hour avg)

Safety Notes:

  • Both compounds require precautions against flammability and reactivity with oxidizers/strong acids .
  • t-BuOH’s hazards (e.g., liver damage when combined with alcohol consumption ) highlight the need for caution with tert-butyl derivatives, even if specific data on this compound are lacking.

Stability and Reactivity

  • This compound is stable under recommended storage conditions but may decompose in contact with strong acids or oxidizers, releasing flammable gases (e.g., isobutylene) .
  • Methyl 3-isocyanopropanoate’s smaller ester group increases its susceptibility to hydrolysis, limiting its utility in prolonged reactions .

Biological Activity

Tert-butyl 3-isocyanopropanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Structural Characteristics

This compound features a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns. The presence of the isocyanate functional group contributes to its biological reactivity, allowing for interactions with various biological targets.

Mechanisms of Biological Activity

  • Reactivity with Biological Nucleophiles : The isocyanate group can react with nucleophiles such as amino acids, leading to the formation of carbamates. This reaction is crucial in modifying proteins and enzymes, potentially altering their activity and function.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes, impacting metabolic pathways. This inhibition can be beneficial in therapeutic contexts, particularly in cancer treatment where enzyme modulation is desired.

Toxicological Profile

The toxicity of this compound has been assessed through various animal studies. Key findings include:

  • Acute Toxicity : In acute dermal toxicity studies, significant adverse effects were observed at high doses, including mortality and severe cutaneous reactions in test animals .
  • Chronic Exposure Effects : Chronic exposure studies indicated potential hepatotoxicity and renal effects, with increased liver enzymes and changes in body weight noted at elevated doses .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

  • Enzyme Inhibition Studies : Research has shown that compounds with isocyanate groups can effectively inhibit enzymes involved in cancer metabolism. For instance, a study demonstrated that tert-butyl isocyanides exhibited inhibitory effects on certain cancer cell lines .
  • Mutagenicity Tests : In vitro assays indicated that this compound may exhibit mutagenic properties under specific conditions, raising concerns about its use in pharmaceuticals .

Data Table: Summary of Biological Activities

Biological Activity Observation Reference
Enzyme InhibitionSignificant inhibition of metabolic enzymes
Acute ToxicityHigh mortality at doses >2000 mg/kg
Chronic ToxicityLiver enzyme elevation at high doses
MutagenicityPositive mutagenic results in vitro

Q & A

Basic Research Question

  • GC-MS : Detects volatile impurities (e.g., residual tert-butanol) with a DB-5MS column .
  • HPLC : Use a C18 column (ACN/H2O gradient) to quantify isocyanate decomposition products .
  • Elemental Analysis : Validate %C and %N to confirm molecular formula (C8H13NO2) .

How can researchers address conflicting data in the catalytic efficiency of tert-butylation agents?

Advanced Research Question
Contradictions in catalyst performance (e.g., Tf2NH vs. H2SO4) often stem from:

  • Substrate sensitivity : Acid-labile groups (e.g., isocyanates) degrade under strong acids, favoring milder catalysts like Tf2NH .
  • Solvent interactions : Polar aprotic solvents stabilize carbocation intermediates in H2SO4-catalyzed routes but reduce compatibility with tert-butyl esters .
  • Side reactions : Competing acylation or dimerization can be quantified via <sup>13</sup>C NMR monitoring .

What role does this compound play in synthesizing bioactive molecules?

Advanced Research Question
This compound is a key intermediate in:

  • Peptidomimetics : The isocyanate group reacts with amines to form urea linkages, enhancing metabolic stability .
  • Polymer chemistry : Serves as a monomer for polyurethanes with tailored thermal properties .
  • Drug delivery systems : Encapsulation in tert-butyl-based micelles improves solubility of hydrophobic APIs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-isocyanopropanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-isocyanopropanoate

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